molecular formula C43H66O14 B1672571 Gymnemic acid I CAS No. 122168-40-5

Gymnemic acid I

Cat. No. B1672571
M. Wt: 807 g/mol
InChI Key: VEFSVJGWJQPWFS-KANBBQNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gymnemic acid I is a triterpene glycoside found in Gymnema sylvestre . It has antihyperglycemic activities and inhibits glucose-induced phosphorylation of serine 70 on S6 kinase (S6K1) and serine 2448 on mTOR, caspase-3 activity, and apoptosis . It also increases autophagy in MIN-6 pancreatic β cells when used at a concentration of 5 µg/ml .


Synthesis Analysis

Gymnemic acid I is one of the main components among a group of bioactive triterpene saponins belonging to the gymnemic acid class . The plant Gymnema sylvestre, widely used in traditional medicine, is known to contain these saponins . Gymnemic acid was fermented separately by Lactobacillus casei, Lactobacillus rhamnosus, Bifidobacterium bifidum, and by their mix co-culture .


Molecular Structure Analysis

The molecular formula of Gymnemic acid I is C43H66O14 . It is a triterpenoid saponin, composed of a triterpene backbone with one or more sugar molecules attached .


Chemical Reactions Analysis

Gymnemic acid I has been found to interact with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway .


Physical And Chemical Properties Analysis

Gymnemic acid I is a powder . Its molecular weight is 806.97 .

Scientific Research Applications

Immunomodulatory Properties

Gymnemic acid, derived from Gymnema sylvestre, has demonstrated potential in stimulating lymphocyte proliferation, suggesting its role in immune system modulation. This indicates its applicability in enhancing immune responses, potentially beneficial in various health conditions (Singh et al., 2016).

Protein Biosynthesis Inhibition

Research reveals that Gymnemic acid I inhibits protein biosynthesis, targeting the ribosome complex. This specific interaction offers insights into potential therapeutic applications in diseases where protein synthesis plays a critical role (Capolupo et al., 2017).

Diabetes Mellitus Treatment

Gymnemic acid has shown effectiveness in enhancing glucose uptake and alleviating symptoms in type 2 diabetes mellitus. This aligns with traditional uses of Gymnema sylvestre in diabetes treatment, providing a scientific basis for its application in managing blood sugar levels (Li et al., 2019).

Impact on Cellular Autophagy and Stress

Studies indicate that Gymnemic acid I promotes autophagy in cellular models under high glucose stress. This suggests its potential in protecting cells from stress-induced damage, particularly relevant in metabolic disorders like diabetes (Wu et al., 2018).

Intestinal Absorption Modulation

Gymnemic acid has been shown to inhibit the intestinal absorption of oleic acid in rats, suggesting a role in managing dietary fat absorption. This property may be beneficial in developing treatments for conditions like obesity (Wang et al., 1998).

Enhanced Production in Cultured Cells

Advancements in biotechnology have enabled the enhanced production of gymnemic acids through cell suspension cultures. This has significant implications for the industrial-scale production of these bioactive compounds, especially for medicinal applications (Mahendran et al., 2021).

Impact on Cholesterol Metabolism

Gymnemic acids have shown to increase fecal steroid excretion in rats, indicating a potential impact on cholesterol metabolism. This finding opens up possibilities for its use in managing cholesterol levels [(Nakamura et al., 1999)](https://consensus.app/papers/excretion-increased-rats-administration-acids-contained-nakamura/d000cddc161b5a85a0198c946b6332d9/?utm_source=chatgpt).

Production under Stress Conditions

Research on Gymnema sylvestre shows that the production of gymnemic acid can be significantly increased under specific stress conditions. This insight is valuable for optimizing the cultivation and extraction of this compound for therapeutic use (Ahmed et al., 2009).

Therapeutic Potential in Metabolic Disorders

Gymnema sylvestre, known for its gymnemic acids, has been studied for its potential in treating diabetes and obesity. The plant's active compounds, particularly gymnemic acids, have been linked to controlling blood sugar and lipid levels, suggesting its broader application in managing metabolic disorders (Kanetkar et al., 2007).

Phytochemical and Molecular Variations

Studies on G. sylvestre have revealed molecular and biochemical variations in gymnemic acid content among different populations of the plant. This research contributes to our understanding of the plant's medicinal properties and guides the selection of specific genotypes for therapeutic applications (Jinu et al., 2019).

Optimization of Gymnemic Acid Production

Research has focused on optimizing the production of gymnemic acids in cell suspension cultures. Adjustments in macro elements concentration and nitrogen source have been shown to significantly impact the yield of gymnemic acid, offering strategies for enhanced production in industrial applications (Praveen et al., 2011).

Anti-inflammatory and Insulin Resistance Reduction

Gymnemic acid has been studied for its effects on inflammation and insulin resistance, particularly in diabetic models. The compound appears to regulate metabolic and inflammatory pathways, suggesting its therapeutic potential in diabetes and related metabolic disorders (Li et al., 2019).

Enhancement with Signaling Molecules

Studies have demonstrated that the production of gymnemic acid can be enhanced in cell cultures using signaling molecules like methyl jasmonate and salicylic acid. This approach could lead to more efficient commercial production of these important medicinal compounds (Chodisetti et al., 2015).

Safety And Hazards

It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of Gymnemic acid I . Prolonged or repeated exposure should be avoided and all sources of ignition should be kept away . It is also advised to avoid dust formation and avoid contacting with skin and eye .

Future Directions

Gymnemic acid I holds great prospects in dietary as well as pharmacological applications . It could potentially be used as a source of nutraceuticals or as a functional food ingredient . These findings suggest the potential value of GA-rich PCD extract powder in various applications in the pharmaceutical, nutraceutical, or food industries .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27-,28-,29-,30-,31+,32-,33-,34-,37+,39-,40-,41+,42+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFSVJGWJQPWFS-ZXKKMYOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474619
Record name Gymnemic acid I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gymnemic acid I

CAS RN

122168-40-5
Record name (3β,4α,16β,21β,22α)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122168-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gymnemic acid I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122168405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gymnemic acid I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GYMNEMIC ACID I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N67JJ0K34T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
157
Citations
N MURAKAMI, T MURAKAMI, M KADOYA… - Chemical and …, 1996 - jstage.jst.go.jp
… sylvestre, gymnemic acid I (3)?) during the isolation procedure, acyl migrations of 1, 2, and 3 … (9) and IV (10), enough samples gymnemic acid I (3) 5 55.5i6.4 26.4i6.2 5.7i2.3 to examine …
Number of citations: 114 www.jstage.jst.go.jp
Y Sugihara, H Nojima, H Matsuda… - Journal of Asian …, 2000 - Taylor & Francis
… Gymnemic acid I-IV have found to completely suppress sweet sensation [S]. Gymnemic acid I1 and IV at 0.5 mM inhibit significantly the glucose uptake into small intestinal fragments of …
Number of citations: 259 www.tandfonline.com
A Capolupo, R Esposito, A Zampella… - Journal of natural …, 2017 - ACS Publications
… of the gymnemic acids, gymnemic acid I (1) was selected as a … have revealed the ability of gymnemic acid I (1) to inhibit the … on the glucuronic acid moiety of gymnemic acid I (1) in the …
Number of citations: 11 pubs.acs.org
Y Wu, Y Hu, Y Yuan, Y Luo, D Lai… - Journal of Cellular …, 2019 - Wiley Online Library
… Gymnemic acid I (GA I) is a bioactive component extracted from Gymnema sylvestre. It functions … DMEM: Dulbecco's modified Eagle's medium; GA I: gymnemic acid I [Color figure can be …
Number of citations: 13 onlinelibrary.wiley.com
K Yoshikawa, K Amimoto, S Arihara… - Chemical and …, 1989 - jstage.jst.go.jp
… We have already isolated four main active principles named gymnemic acid I, II, III and IV.4) The present paper deals with the isolation and structure determination of the three novel …
Number of citations: 69 www.jstage.jst.go.jp
P Tiwari, P Sharma, F Khan… - … -Aided Drug Design, 2015 - ingentaconnect.com
… QSAR and ADMET studies based other predicted active gymnemc acid analogues were gymnemic acid I, gymnemic acid II, gymnemic acid III, gymnemic acid VIII, gymnemic acid X, …
Number of citations: 12 www.ingentaconnect.com
N Sivaramakumar, YG Kumar… - Ind. J. Pharm …, 2023 - pdfs.semanticscholar.org
… The computational analyses found that among three compounds, Gymnemic Acid-I is predominantly stabilised by nine hydrogen bonding interactions, including Tyr 46, Lys 120, Ser 216…
Number of citations: 4 pdfs.semanticscholar.org
K Yoshikawa, M Nakagawa, R Yamamoto… - Chemical and …, 1992 - jstage.jst.go.jp
… Furthermore aglycone carbon signals in the "C-NMR spectrum of 4 were in good agreement with those of gymnemic acid I (8), one of the main antisweet substances contained in this …
Number of citations: 110 www.jstage.jst.go.jp
M Maeda, T Iwashita, Y Kurihara - Tetrahedron letters, 1989 - Elsevier
… In the present study, we purified by HPLC two homologues of gymnemic acid I (1) and II (2) having strong antisweet activity and determined their structures as glucuronides of …
Number of citations: 60 www.sciencedirect.com
Y NAKAMURA, Y TSUMURA, Y TONOGAI… - Food Hygiene and …, 1997 - jstage.jst.go.jp
Contents of gymnemic acids were investigated in 21 kinds of commercial health foods using Gymnema sylvestre leaves or extract. A hot water extract of each sample was acidified and …
Number of citations: 11 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.